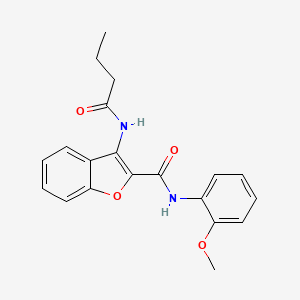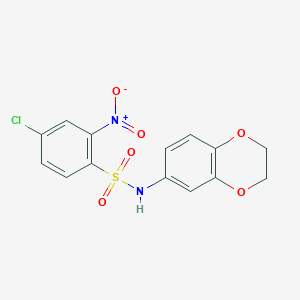
((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine is a complex organic molecule. It contains a sulfonyl group attached to a 4-chloro-2-nitrophenyl group and a 4-oxachroman-6-ylamine group. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, 4-chloro-2-nitrophenyl, and 4-oxachroman-6-ylamine groups would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is often involved in redox reactions, while the sulfonyl group can participate in substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure.Scientific Research Applications
Synthesis Applications
Synthesis of Nitroxides for Ionic Liquids Investigation : Sulfonation of similar compounds results in the synthesis of nitroxides like potassium 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl. These are used as spin probes in the study of ionic liquids (Strehmel, Rexhausen, & Strauch, 2008).
Development of Pro-apoptotic Compounds : Sulfonamide derivatives synthesized from reactions involving similar chemical structures demonstrate significant anti-cancer properties, including the induction of pro-apoptotic genes in various cancer cell lines (Cumaoğlu et al., 2015).
Chemical Reactions and Properties
Reaction Studies in Aqueous Sodium Hydroxide Solution : Studies on the reactions of similar sulfone compounds in sodium hydroxide solutions reveal insights into the formation of various products, aiding in understanding chemical reaction mechanisms (Shaw & Miller, 1970).
Study of Nitroxide Precursors in Decontamination : Hypobromite ion reactions with activated phosphorus(V) and sulfonate esters, similar to the structure of the given compound, suggest potential applications in decontamination of nerve and blister agents (Simanenko et al., 2004).
Polymer Science and Material Chemistry
Synthesis of Novel Thermally Stable Polyimides : The integration of sulfone, ether, and amide structures in diamine synthesis, using compounds with similar structural motifs, leads to the development of new polyimides with enhanced thermal stability and solubility (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Creation of Aromatic Poly(sulfone sulfide amide imide)s : New types of soluble thermally stable polymers, such as poly(sulfone sulfide amide imide)s, have been synthesized using similar sulfone compounds. These demonstrate potential applications in advanced polymer technologies (Mehdipour‐Ataei & Hatami, 2007).
Biochemical Applications
Antibody Development for Environmental and Food Analysis : Antibodies targeting compounds with similar structures, such as sulfonylurea herbicides, have been developed for use in ELISA and immunosensors, contributing significantly to environmental research and food safety (Fránek & Hruška, 2018).
Fluorescent Molecular Probes Synthesis : The synthesis of fluorescent solvatochromic dyes utilizing sulfonyl groups, as seen in the given compound, highlights applications in developing sensitive molecular probes for biological research (Diwu et al., 1997).
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O6S/c15-9-1-4-14(11(7-9)17(18)19)24(20,21)16-10-2-3-12-13(8-10)23-6-5-22-12/h1-4,7-8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDDEYSVNKQZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)
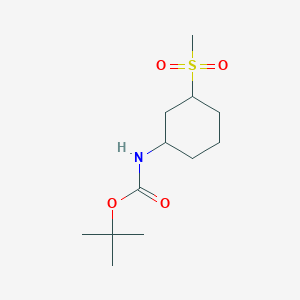
![N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2553103.png)
![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)
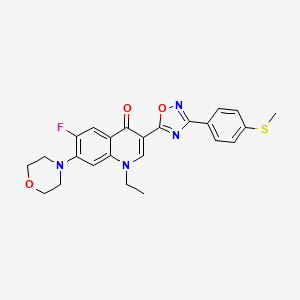
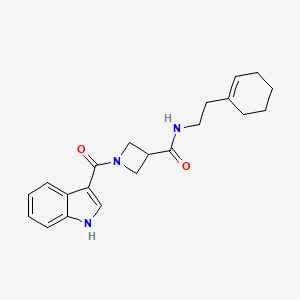
![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2553108.png)
![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)
![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)
![methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553114.png)
![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)
